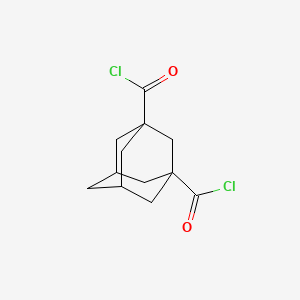

1,3-Adamantanedicarbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRUZYNPJUZODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30411862 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29713-15-3 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1,3-Adamantanedicarbonyl Chloride (1,3-ADC)

Executive Summary

1,3-Adamantanedicarbonyl chloride (1,3-ADC) is a bifunctional acyl chloride derivative of the diamondoid hydrocarbon adamantane. It serves as a critical electrophilic building block in the synthesis of high-performance polymers, Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates.

Its value lies in the "Adamantane Effect" : the introduction of the rigid, bulky tricyclic cage into molecular backbones. This modification significantly enhances thermal stability (

Part 1: Molecular Architecture & Physicochemical Profile

1,3-ADC is characterized by two highly reactive acyl chloride groups attached to the bridgehead carbons (positions 1 and 3) of the adamantane cage. Unlike its 1-monosubstituted counterparts, 1,3-ADC acts as a cross-linker or chain extender.

Physicochemical Data Table

| Property | Value / Description | Note |

| CAS Number | 39269-10-8 | Specific to the dichloride derivative. |

| Molecular Formula | ||

| Molecular Weight | 261.14 g/mol | |

| Appearance | White Crystalline Solid | Hygroscopic; degrades in moist air. |

| Solubility | DCM, Chloroform, THF, Benzene | Reacts violently with water/alcohols. |

| Reactivity | High (Electrophilic) | Prone to hydrolysis and nucleophilic attack. |

| Precursor | 1,3-Adamantanedicarboxylic acid | CAS 5001-18-3 |

Structural Significance

The 1,3-substitution pattern creates a "bent" or V-shaped geometry (approximate bond angle of 109.5° relative to the cage center). This geometry is crucial for:

-

Polymer Kinking: Prevents perfect crystalline packing in polyamides, enhancing solubility without sacrificing rigidity.

-

MOF Topology: Acts as a bent ditopic linker, facilitating the formation of specific cage-like pores.

Part 2: Synthetic Routes & Purification

The synthesis of 1,3-ADC is a nucleophilic acyl substitution where the hydroxyl groups of the parent dicarboxylic acid are replaced by chlorines.

Protocol: Chlorination via Thionyl Chloride ( )

Reagents:

-

Thionyl Chloride (Excess, acts as solvent/reagent)

-

DMF (Catalytic amount)

Workflow Logic:

The use of thionyl chloride is preferred over oxalyl chloride for scale-up due to the gaseous byproducts (

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Argon line).

-

Mixing: Charge flask with 1,3-Adamantanedicarboxylic acid (1 eq). Add Thionyl Chloride (10-15 eq). Add 2-3 drops of anhydrous DMF.

-

Reaction: Heat to reflux (

) for 3–4 hours. Monitor cessation of gas evolution ( -

Isolation: Distill off excess

under reduced pressure. -

Purification: The residue is often sufficiently pure for polymerization. For high-purity needs, recrystallize from anhydrous hexane or sublime under high vacuum.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway converting the diacid to the dichloride using thionyl chloride activation.

Part 3: Reactivity & Polymerization Kinetics

1,3-ADC is most frequently employed in step-growth polymerization to produce polyamides and polyesters. The bulky adamantane cage inhibits chain rotation, leading to polymers with high glass transition temperatures (

Reaction Mechanism: Interfacial Polycondensation

For polyamides, interfacial polymerization (Schotten-Baumann conditions) is superior to solution polymerization. It minimizes the need for strict stoichiometry and high heat, which can degrade the adamantane cage or cause side reactions.

System Design:

-

Organic Phase: 1,3-ADC dissolved in

or DCM. -

Aqueous Phase: Diamine (e.g., 1,6-hexanediamine) + Acid Scavenger (

or -

Interface: Reaction occurs instantaneously at the boundary.

Visualization: Interfacial Polymerization Logic

Figure 2: Mechanism of interfacial polycondensation. The adamantane moiety is incorporated into the backbone at the interface.

Part 4: High-Performance Applications

Advanced Polyamides & Polyimides

Replacing standard monomers (like adipoyl chloride) with 1,3-ADC introduces steric bulk that:

-

Increases

: Often pushing -

Improves Transparency: The bulky cage prevents dense chain packing, reducing crystallinity and light scattering (amorphous polymers).

-

Lowers Dielectric Constant: Critical for electronic insulating layers.

Metal-Organic Frameworks (MOFs)

1,3-ADC serves as a precursor to rigid dicarboxylate linkers. Unlike the linear terephthalic acid linkers, the 1,3-adamantane geometry introduces a "kink" (

-

Cage-based topologies: Useful for gas storage (

, -

Chiral MOFs: If derivatized further, the adamantane cage can support chiral separation phases.

Pharmaceutical Intermediates

While 1-adamantylamine is common (e.g., Amantadine), 1,3-disubstituted derivatives are used to create "dumbbell" shaped molecules or cross-linked drug conjugates. 1,3-ADC allows for the symmetric attachment of pharmacophores, used in research for:

-

DPP4 Inhibitors: Structural analogs where the adamantane cage provides lipophilic bulk to fit enzyme pockets.

-

Antiviral conjugates: Linking antiviral agents to improve membrane permeability.

Part 5: Handling & Safety (MSDS Summary)

1,3-ADC is a Corrosive Solid .

-

Hydrolysis Hazard: Reacts violently with water to release Hydrogen Chloride (

) gas. -

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator. Refrigeration (

) is recommended to prevent slow hydrolysis from ambient moisture. -

PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. All transfers must occur in a fume hood.

References

-

Synthesis of 1,3-Adamantanedicarboxylic Acid & Derivatives Source: ChemicalBook / Literature Reviews Protocol validation for the oxidation of adamantane and subsequent chlorination.

-

Poly(1,3-adamantane) Synthesis and Properties Source: ResearchGate Detailed analysis of cationic ring-opening polymerization and the thermal stability of adamantane-based polymers.

-

Safety Data Sheet: Adamantane Derivatives Source: Fisher Scientific Handling protocols for adamantane hydrochloride and related acid chlorides.

-

MOF Design using Adamantane Linkers Source: Royal Society of Chemistry (RSC) Discussion on using rigid, bulky ligands like adamantane dicarboxylates for one-pot MOF synthesis.

Sources

Technical Guide: High-Fidelity Synthesis of 1,3-Adamantanedicarbonyl Chloride

Executive Summary

1,3-Adamantanedicarbonyl chloride (CAS: 29713-15-3) is a critical bifunctional electrophile used in the synthesis of advanced cross-linked polymers, Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates.[1] Its rigid, lipophilic tricyclic cage (diamondoid structure) confers unique thermal stability and steric bulk to downstream derivatives.[1]

This guide details the conversion of 1,3-adamantanedicarboxylic acid to its corresponding acid chloride using thionyl chloride (

Part 1: Chemical Basis & Mechanistic Insight[1][2]

The Adamantane Scaffold Challenge

The 1,3-positioning on the adamantane cage places the carboxylic acid groups at bridgehead carbons.[1] While these positions are sterically encumbered, they are chemically stable.[1] The primary challenge in chlorination is not decomposition, but kinetic accessibility .[1]

-

Steric Bulk: The cage structure shields the carbonyl carbon, requiring a highly reactive chlorinating agent.[1]

-

Solubility: The dicarboxylic acid is poorly soluble in non-polar solvents, necessitating the use of neat thionyl chloride or a high-boiling polar aprotic co-solvent.[1]

The Catalytic Mechanism (Vilsmeier-Haack Pathway)

Simple reflux with thionyl chloride is often slow. The addition of catalytic DMF is non-negotiable for high-throughput synthesis.[1] DMF reacts with

Diagram 1: DMF-Catalyzed Chlorination Mechanism

Caption: The catalytic cycle where DMF activates SOCl2, facilitating nucleophilic attack on the sterically hindered bridgehead carboxyl groups.

Part 2: Critical Process Parameters

To achieve >95% purity suitable for polymerization or drug conjugation, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 1.0 eq Diacid : >5.0 eq | Excess |

| Catalyst Load | 1-2 drops DMF per 10g substrate | Sufficient to generate the active species without contaminating the final product.[1] |

| Temperature | Reflux (75–80°C) | Required to overcome the activation energy barrier at the bridgehead carbon. |

| Atmosphere | Anhydrous | Strictly required.[1] Moisture hydrolyzes the product back to the starting acid immediately.[1] |

| Reaction Time | 3–4 Hours | Visual cue: Cessation of HCl gas evolution and clarification of the solution.[1] |

Part 3: Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and

Materials

-

Substrate: 1,3-Adamantanedicarboxylic acid (Dry, powdered).[1]

-

Reagent: Thionyl chloride (

), 99%+.[1] -

Catalyst: N,N-Dimethylformamide (DMF), Anhydrous.[1]

-

Solvent (Workup): Anhydrous n-Heptane or Hexane.

Step-by-Step Synthesis

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (packed with

) or an inert gas inlet. -

Charging: Add 10.0 g (44.6 mmol) of 1,3-adamantanedicarboxylic acid to the flask.

-

Reagent Addition: Carefully pour 40 mL (approx. 550 mmol) of thionyl chloride into the flask. The solid will likely not dissolve immediately.[1]

-

Catalysis: Add 2 drops of anhydrous DMF.

-

Reaction:

-

Isolation (Distillation):

-

Purification:

Diagram 2: Process Workflow

Caption: Operational workflow for the synthesis and isolation of 1,3-adamantanedicarbonyl chloride.

Part 4: Characterization & Quality Control[1]

Verify the product identity using the following spectroscopic markers.

FTIR Spectroscopy

This is the fastest method to confirm conversion.[1]

-

Reactant (Acid): Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1690–1710 cm⁻¹).

-

Product (Acid Chloride):

-

Disappearance: Broad O-H stretch must be absent.

-

Appearance: Sharp, intense C=O stretch shifted to 1790–1810 cm⁻¹ (characteristic of acyl chlorides).

-

NMR Spectroscopy[1][3][4]

-

Solvent:

(Must be strictly anhydrous to prevent hydrolysis in the tube). -

NMR: The protons on the adamantane cage will show slight downfield shifts compared to the acid precursor due to the electron-withdrawing nature of the -COCl group.[1]

-

Bridgehead methine (H-2): ~2.3 ppm.

-

Methylene (H-4,6,10): ~2.0 - 2.1 ppm.[1]

-

-

NMR:

-

Carbonyl Carbon: The diagnostic peak for -COCl appears typically between 176–179 ppm .[1]

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure all glassware is oven-dried; use fresh anhydrous solvents.[1] |

| Dark Color | Polymerization of DMF or impurities | Use only catalytic amounts of DMF; recrystallize from heptane/toluene.[1] |

| Incomplete Reaction | Old | Use fresh reagent; ensure vigorous reflux (not just warm stirring). |

Part 5: References

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedures for Adamantane Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

The Rigid Backbone: A Technical Guide to 1,3-Adamantanedicarbonyl Chloride

The following technical guide details the chemical architecture, synthesis, and application of 1,3-Adamantanedicarbonyl chloride.

Part 1: Chemical Architecture & Core Identity

1,3-Adamantanedicarbonyl chloride (CAS 29713-15-3) serves as a critical bifunctional electrophile in advanced materials science and medicinal chemistry. Unlike linear aliphatic acid chlorides, this molecule incorporates the diamondoid adamantane cage into the polymer backbone or molecular scaffold.

The adamantane cage provides extreme steric bulk and conformational rigidity . When integrated into polymers (polyamides, polyesters), it significantly inhibits chain packing and rotation, leading to:

-

Elevated Glass Transition Temperatures (

): The rigid cage restricts segmental motion. -

Reduced Dielectric Constant (Low-k): The bulky cage increases free volume within the material matrix.

-

Enhanced Lipophilicity: In drug design, the cage improves membrane permeability while the carbonyl linkers allow for stable conjugation.

Physical & Chemical Data Profile

| Property | Specification |

| CAS Number | 29713-15-3 |

| IUPAC Name | Adamantane-1,3-dicarbonyl dichloride |

| Molecular Formula | |

| Molecular Weight | 261.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Benzene, Toluene; Hydrolyzes in water |

| Reactivity Class | Bifunctional Acyl Chloride (Electrophile) |

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesize high-purity 1,3-adamantanedicarbonyl chloride starting from the commercially available 1,3-adamantanediol.

Mechanism: The synthesis proceeds via a Koch-Haaf carbonylation to form the dicarboxylic acid, followed by nucleophilic acyl substitution using thionyl chloride.

Step 1: Precursor Synthesis (Koch-Haaf Reaction)

Note: This step converts the diol to the dicarboxylic acid.

-

Reagents: 1,3-Adamantanediol, Formic Acid (HCOOH), Sulfuric Acid (

, 98%).[1] -

Procedure:

-

Dissolve 1,3-adamantanediol in concentrated

at 0°C. -

Add anhydrous formic acid dropwise over 2–4 hours. The

acts as both solvent and acid catalyst, generating the adamantyl dication which traps CO (generated in situ from HCOOH). -

Quench the reaction on crushed ice. The dicarboxylic acid precipitates as a white solid.

-

Validation: Recrystallize from ethanol. Target MP for the acid: ~275–276°C.

-

Step 2: Chlorination (Acid Acid Chloride)

Note: This is the critical activation step for CAS 29713-15-3.

-

Reagents: 1,3-Adamantanedicarboxylic acid, Thionyl Chloride (

), DMF (Catalytic drops). -

Setup: Flame-dried round-bottom flask with a reflux condenser and

drying tube (or -

Protocol:

-

Suspend the dried dicarboxylic acid in excess

(approx. 5–10 equivalents). -

Add 2–3 drops of DMF (Dimethylformamide). Why? DMF forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than

alone, preventing stall-out due to the steric bulk of the adamantane cage. -

Reflux for 3–4 hours until gas evolution (HCl,

) ceases and the solution becomes clear. -

Purification: Remove excess

via vacuum distillation or rotary evaporation. The product, 1,3-adamantanedicarbonyl chloride, solidifies upon cooling. -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Caption: Two-step synthesis workflow converting the diol precursor to the activated dichloride via acid intermediate.

Part 3: Applications in Research & Development

Organic Solvent Nanofiltration (OSN) Membranes

The rigidity of the adamantane core makes CAS 29713-15-3 an ideal monomer for Interfacial Polymerization (IP) . Unlike flexible aliphatic linkers, the adamantane unit creates "twisted" pore structures that maintain permeability while rejecting solutes.

-

Protocol: An aqueous phase containing a diamine (e.g., m-phenylenediamine or MPD) is brought into contact with an organic phase (Hexane) containing 1,3-adamantanedicarbonyl chloride.

-

Result: A thin-film composite (TFC) polyamide layer forms at the interface.

-

Benefit: The "bulky" adamantane defects in the polymer network prevent dense chain packing, increasing solvent flux without compromising selectivity.

Low-k Dielectric Materials (Electronics)

In semiconductor manufacturing, reducing signal delay (RC delay) requires insulating materials with low dielectric constants (low-k).

-

Chemistry: Copolymerization of 1,3-adamantanedicarbonyl chloride with aromatic diamines (e.g., 3,3'-dihydroxybenzidine).[2]

-

Mechanism: The adamantane cage introduces free volume (nanopores) into the polyimide/polyamide matrix. Air has a dielectric constant of ~1.0; by effectively trapping "molecular air" within the cage structure, the bulk dielectric constant of the polymer is lowered significantly.

Caption: Interfacial polymerization mechanism for creating high-performance polyamide membranes.

Part 4: Handling & Safety (E-E-A-T)

Hazard Class: Corrosive (Skin Corr. 1B). Critical Sensitivity: Moisture Sensitive.

-

Hydrolysis Risk: Upon contact with ambient moisture, the chloride hydrolyzes back to the dicarboxylic acid and releases Hydrochloric Acid (HCl) gas.

-

Indicator: White fumes (HCl mist) upon opening the container indicate degradation.

-

-

Storage: Must be stored under Argon or Nitrogen in a tightly sealed container, preferably in a desiccator or glovebox.

-

Quenching Spills: Do not use water directly. Neutralize with weak base (Sodium Bicarbonate) or absorb with dry sand/vermiculite before disposal.

References

-

Synthesis of Precursor Acid

-

Polymerization & Properties

- Title: Synthesis of Precision Poly(1,3-adamantylene alkylene)

- Source: Macromolecules (ACS Public

- Context: Discusses the thermal stability and crystallinity effects of 1,3-adamantyl defects in polymer backbones.

-

URL:[Link]

-

Membrane Applications

- Title: Rigid twisted adamantane diamine monomer manipulated interfacial polymerization for fabric

- Source: Journal of Membrane Science (via ResearchG

- Context: Demonstrates the use of adamantane derivatives in creating "loose" polyamide networks for nanofiltr

-

URL:[Link]

- Dielectric Materials (Patent)

Sources

molecular weight of 1,3-Adamantanedicarbonyl chloride

An In-depth Technical Guide to 1,3-Adamantanedicarbonyl Chloride

This guide provides a comprehensive technical overview of 1,3-Adamantanedicarbonyl chloride, a key bifunctional molecule utilized by researchers and drug development professionals. Its unique, rigid, three-dimensional adamantane core makes it an invaluable building block for creating advanced polymers and complex pharmaceutical scaffolds. We will delve into its fundamental properties, synthesis, characterization, applications, and the critical safety protocols required for its handling.

Core Physicochemical Properties

1,3-Adamantanedicarbonyl chloride is a derivative of adamantane, a perfectly symmetrical and strain-free tricyclic alkane. The introduction of two carbonyl chloride groups at the 1 and 3 positions transforms it into a highly reactive and versatile intermediate for organic synthesis. Its rigid structure is sought after to impart desirable characteristics such as thermal stability, chemical resistance, and defined spatial orientation to larger molecules.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | adamantane-1,3-dicarbonyl chloride | [1] |

| Synonyms | 1,3-Adamantanedicarbonyl dichloride, Tricyclo[3.3.1.13,7]decane-1,3-dicarbonyl dichloride | [1] |

| CAS Number | 29713-15-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄Cl₂O₂ | [1][2] |

| Molecular Weight | 261.14 g/mol | [1][3] |

| Purity | Typically ≥95% | [3] |

| MDL Number | MFCD13194926 | [3] |

Synthesis and Mechanism

The synthesis of 1,3-adamantanedicarbonyl chloride is most commonly achieved through the reaction of its parent dicarboxylic acid, 1,3-adamantanedicarboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

The causality behind this choice of reagent lies in the mechanism. The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination sequence that expels sulfur dioxide and a chloride ion, ultimately replacing the hydroxyl group with a chlorine atom to form the highly reactive acyl chloride.

The general workflow for this synthesis is depicted below.

Caption: General synthesis workflow for 1,3-Adamantanedicarbonyl chloride.

Spectroscopic Characterization

Unambiguous identification of 1,3-adamantanedicarbonyl chloride requires a suite of spectroscopic techniques. While specific spectra for this exact compound are not widely published, its structure allows for predictable characterization based on well-established principles.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band corresponding to the C=O stretch of the acyl chloride functional group. This peak is typically found in the region of 1780-1815 cm⁻¹. The presence of C-H stretching from the adamantane cage will also be visible around 2850-2950 cm⁻¹.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides a clear fingerprint of the carbon environments. The carbonyl carbons are the most deshielded and will appear significantly downfield, typically in the range of 165-175 ppm.[4][5] The adamantane cage will produce a set of distinct signals corresponding to its unique carbon types: two bridgehead carbons bonded to the carbonyl groups, other bridgehead (CH) carbons, and methylene (CH₂) carbons.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will be characterized by a series of broad, overlapping multiplets in the aliphatic region (typically 1.7-2.5 ppm) corresponding to the protons of the rigid adamantane cage. The symmetry of the molecule simplifies the spectrum to some extent, but the rigid, non-planar structure leads to complex splitting patterns.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 260 and 262, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical (·Cl) and the loss of the entire chlorocarbonyl group (·COCl).[6]

Applications in Research and Development

The true utility of 1,3-adamantanedicarbonyl chloride lies in its bifunctionality, which positions it as a superior building block for constructing larger, well-defined molecular architectures.

High-Performance Polymers

As a difunctional monomer, it is an ideal candidate for step-growth polymerization reactions. When reacted with diamines or diols, it forms high-performance polyamides and polyesters, respectively. The incorporation of the rigid, bulky adamantane unit into the polymer backbone imparts several desirable properties:

-

Enhanced Thermal Stability: The adamantane cage resists thermal degradation.

-

Increased Glass Transition Temperature (Tg): The rigidity of the structure restricts chain mobility, leading to polymers that maintain their structural integrity at higher temperatures.

-

Improved Solubility: The bulky, non-planar nature of the adamantane group can disrupt polymer chain packing, often leading to improved solubility in organic solvents compared to their fully aromatic counterparts.

Caption: Polymerization of 1,3-Adamantanedicarbonyl chloride with a diamine.

Drug Discovery and Medicinal Chemistry

In drug development, the adamantane moiety is a well-known pharmacophore that can increase the lipophilicity of a compound, facilitating its passage through biological membranes. 1,3-Adamantanedicarbonyl chloride serves as a rigid and stable linker or scaffold. It allows for the precise positioning of two different pharmacophores or functional groups in a fixed spatial orientation, which is a critical strategy for designing potent and selective enzyme inhibitors or receptor ligands. The related mono-acyl chloride, 1-adamantanecarbonyl chloride, is already established as a valuable intermediate in synthesizing active pharmaceutical ingredients (APIs).[7]

Safety, Handling, and Quenching

Trustworthiness in experimental design begins with safety. 1,3-Adamantanedicarbonyl chloride is a reactive and corrosive compound that demands stringent safety protocols.

-

Hazards: The primary hazard stems from its reactivity with nucleophiles, especially water. It reacts vigorously with water, moisture, and alcohols to produce corrosive hydrogen chloride (HCl) gas.[8] Contact with skin and eyes will cause severe chemical burns.[9] Inhalation of its vapors or the resulting HCl gas can cause severe respiratory tract irritation.[9]

-

Handling:

-

All manipulations must be conducted in a certified chemical fume hood to ensure adequate ventilation.[10]

-

Personal Protective Equipment (PPE) is mandatory: a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty nitrile or butyl rubber gloves are required.[9][11]

-

Use only glass or Teflon-lined equipment. Ensure all glassware is scrupulously dried before use.

-

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[11]

-

Quenching Excess Reagent: Unused or residual 1,3-adamantanedicarbonyl chloride must be neutralized safely. A recommended procedure is to slowly and cautiously add the reagent to a stirred, cooled (ice bath) solution of a weak base, such as aqueous sodium bicarbonate, or an alcohol like isopropanol.[10] The reaction is exothermic and will release gas (CO₂ if using bicarbonate, or HCl which is then neutralized), so the addition must be controlled to prevent a dangerous pressure buildup or runaway reaction.

Experimental Protocols

The following protocols are illustrative and must be adapted and risk-assessed for specific laboratory conditions.

Protocol 6.1: Synthesis of 1,3-Adamantanedicarbonyl Chloride

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or inert gas inlet), and a dropping funnel, add 1,3-adamantanedicarboxylic acid (1.0 eq).

-

Reagent Addition: Add excess thionyl chloride (SOCl₂) (approx. 2.5-3.0 eq) either directly or dissolved in a dry, inert solvent like toluene.

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the flask.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a base trap).

-

Purification: The crude product can be purified by vacuum distillation or by recrystallization from a dry, non-polar solvent (e.g., hexane) to yield the final product, typically as a white crystalline solid.

Protocol 6.2: Example Synthesis of an Adamantane-Based Polyamide

-

Amine Solution: In a dry flask under an inert atmosphere, dissolve a diamine (e.g., 1,6-hexanediamine) (1.0 eq) and a proton scavenger base (e.g., triethylamine or pyridine) (2.2 eq) in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP). Cool the solution in an ice bath.

-

Monomer Addition: Dissolve 1,3-adamantanedicarbonyl chloride (1.0 eq) in a minimal amount of the same dry solvent. Add this solution dropwise to the stirred, cooled diamine solution over 30 minutes.

-

Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours to allow for polymer chain growth.

-

Precipitation: Pour the viscous polymer solution into a non-solvent, such as methanol or water, with vigorous stirring. The polyamide will precipitate as a solid.

-

Purification: Collect the polymer by filtration. Wash it thoroughly with the precipitation solvent to remove unreacted monomers, oligomers, and salts.

-

Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

References

-

Matrix Fine Chemicals. 1,3-ADAMANTANEDICARBONYL CHLORIDE | CAS 29713-15-3. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5231971, 1,3-Adamantanedicarbonyl chloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 64154, 1-Chloroadamantane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98915, 1-Adamantanecarbonyl chloride. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

-

ResearchGate. the 13 C NMR spectra data of compound 1-3 (δ, ppm). [Link]

-

Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

International Labour Organization. ICSC 0210 - ACETYL CHLORIDE. [Link]

-

YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]

-

ResearchGate. How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. [Link]

-

Amerigo Scientific. 1,3-Adamantanedicarbonyl chloride. [Link]

Sources

- 1. 1,3-Adamantanedicarbonyl chloride | C12H14Cl2O2 | CID 5231971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-ADAMANTANEDICARBONYL CHLORIDE | CAS 29713-15-3 [matrix-fine-chemicals.com]

- 3. 1,3-Adamantanedicarbonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. dakenchem.com [dakenchem.com]

- 8. download.basf.com [download.basf.com]

- 9. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. chemos.de [chemos.de]

Technical Guide: Reactivity & Applications of 1,3-Adamantanedicarbonyl Chloride

The following technical guide details the reactivity, mechanistic nuances, and experimental applications of 1,3-adamantanedicarbonyl chloride. This document is structured for researchers requiring actionable insights into incorporating this rigid, bulky scaffold into high-performance polymers and pharmaceutical intermediates.

Executive Summary: The Bridgehead Advantage

1,3-Adamantanedicarbonyl chloride (1,3-ADC) represents a unique class of bifunctional electrophiles where the reactive acyl chloride groups are situated at the bridgehead carbons of a diamondoid cage. Unlike flexible aliphatic acid chlorides (e.g., adipoyl chloride) or planar aromatic analogs (e.g., terephthaloyl chloride), 1,3-ADC combines high electrophilicity with extreme steric rigidity .

Key Characteristics:

-

No

-Protons: The bridgehead position precludes enolization and ketene formation, eliminating common side reactions (e.g., E1cB elimination) encountered with linear acid chlorides. -

Steric Bulk: The adamantane cage protects the carbonyl carbon from nucleophilic attack more than a phenyl ring but less than a tert-butyl group, modulating reaction kinetics to allow controlled polymerizations.

-

Lipophilicity: The scaffold imparts significant hydrophobicity, enhancing the blood-brain barrier (BBB) permeability of pharmaceutical derivatives.

Mechanistic Reactivity Profile

Nucleophilic Acyl Substitution at the Bridgehead

The primary mode of reactivity for 1,3-ADC is nucleophilic acyl substitution via an addition-elimination mechanism. However, the kinetics are distinct due to the cage structure.

-

Mechanism: The nucleophile attacks the carbonyl carbon (

), forming a tetrahedral intermediate ( -

Steric Influence: The bulky adamantane cage hinders the approach of the nucleophile. While the carbonyl carbon is exposed, the "backside" is blocked by the cage, and the flanking methylene groups (

) create a "steric wall."-

Consequence: Reactions with bulky nucleophiles (e.g., secondary amines, tertiary alcohols) are significantly slower than with unhindered analogs, requiring catalysts (DMAP) or elevated temperatures.

-

-

Electronic Influence: The bridgehead carbon is electron-donating via induction (+I effect), which slightly stabilizes the carbonyl carbon's positive charge compared to a benzene ring, potentially lowering electrophilicity. However, the inductive withdrawal of the chlorine atom dominates, maintaining high reactivity.

Absence of Ketene Formation

A critical advantage of 1,3-ADC is its inability to form ketenes. In standard acid chlorides with

-

1,3-ADC Constraint: Bredt's Rule prevents the formation of a double bond at the bridgehead. Consequently, 1,3-ADC undergoes exclusive substitution, ensuring high fidelity in step-growth polymerization.

Experimental Protocols

Protocol A: Synthesis of High-Performance Polyamides

Objective: Synthesize a rigid polyamide backbone incorporating the adamantane cage for enhanced thermal stability (

Reagents:

-

Monomer A: 1,3-Adamantanedicarbonyl chloride (Purified by sublimation or recrystallization from hexane).

-

Monomer B: Aromatic diamine (e.g., 4,4'-oxydianiline).

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).

-

Scavenger: Propylene oxide or Pyridine.

Workflow:

-

Preparation: Dry all glassware and solvents. Moisture reacts rapidly with 1,3-ADC to form the dicarboxylic acid (insoluble solid), terminating chain growth.

-

Dissolution: Dissolve the diamine (1.0 eq) in NMP under inert atmosphere (

or Ar) at room temperature. -

Addition: Cool the solution to 0°C. Add 1,3-ADC (1.0 eq) as a solid in a single portion. Note: Adding as a solid prevents local stoichiometry imbalances that occur with dropwise liquid addition.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours. The solution viscosity should increase significantly.

-

Workup: Pour the viscous polymer solution into a large excess of methanol or water under high-shear stirring to precipitate the polymer fibrously.

-

Purification: Wash with hot water and methanol. Dry under vacuum at 80°C.

Protocol B: Friedel-Crafts Acylation (Derivatization)

Objective: Functionalize an aromatic substrate (e.g., benzene or anisole) using 1,3-ADC.

Mechanism:

-

Activation: 1,3-ADC complexes with a Lewis Acid (

) to form a discrete acylium ion at the bridgehead. -

Stability: The 1-adamantyl acylium ion is relatively stable due to the electron-donating cage, preventing decomposition before reaction.

-

Substitution: Electrophilic attack on the aromatic ring followed by deprotonation.[1]

Step-by-Step:

-

Suspend

(2.2 eq) in dry dichloromethane (DCM) at 0°C. -

Add 1,3-ADC (1.0 eq) dissolved in DCM dropwise. Stir for 30 min to generate the di-acylium species.

-

Add the aromatic substrate (2.2 eq) slowly to control the exotherm.

-

Reflux for 2–4 hours. Monitor HCl evolution.

-

Quench by pouring over ice/HCl mixture. Extract with DCM.

Data & Comparison

The following table contrasts 1,3-ADC with common acid chlorides used in polymer synthesis.

| Property | 1,3-Adamantanedicarbonyl Chloride | Terephthaloyl Chloride | Adipoyl Chloride |

| Structure | Rigid, Cage (Aliphatic) | Rigid, Planar (Aromatic) | Flexible, Linear (Aliphatic) |

| Reactivity ( | Moderate (Sterically modulated) | High (Resonance activated) | High |

| Side Reactions | None (No | None | Ketene formation possible |

| Polymer | Very High (>250°C typical) | High (~200°C) | Low (<100°C) |

| Solubility | High (Lipophilic cage) | Low (Planar stacking) | High |

| Hydrolytic Stability | High (Hydrophobic shielding) | Moderate | Low |

Visualizations

Reaction Mechanism: Nucleophilic Attack at Bridgehead

This diagram illustrates the steric environment and the pathway for nucleophilic substitution.

Caption: Nucleophilic acyl substitution pathway showing the formation of the sterically crowded tetrahedral intermediate.

Polymerization Workflow

Logic flow for synthesizing polyamides using 1,3-ADC.

Caption: Step-by-step workflow for the solution polycondensation of 1,3-adamantanedicarbonyl chloride.

References

-

Synthesis and Properties of Adamantane-Containing Polyamides Source: Chern, Y. T., & Shiue, H. C. (1997). Macromolecules. Context: Describes the effect of the bulky adamantane group on polymer solubility and thermal stability. URL:[Link]

-

Friedel-Crafts Chemistry of Adamantane Derivatives Source: Olah, G. A., et al. (1990). Journal of Organic Chemistry. Context: Foundational work on the stability of adamantyl cations and acylium ions. URL:[Link]

-

1,3-Adamantanedicarbonyl dichloride Product Data Source: PubChem (NIH). Context: Physical properties, CAS registry (29713-15-3), and safety data. URL:[Link]

-

Nucleophilic Acyl Substitution Mechanisms Source: Chemistry LibreTexts. Context: General mechanism for acid chloride reactivity, applicable to the bridgehead functionality. URL:[Link]

-

Synthesis of Poly(1,3-adamantylene)s via ADMET Source: Macromolecules (ACS). Context: Advanced polymerization techniques using adamantane monomers. URL:[Link]

Sources

Technical Deep Dive: Steric & Electronic Topography of 1,3-Adamantanedicarbonyl Chloride

Executive Summary

This technical guide examines the unique reactivity profile of 1,3-Adamantanedicarbonyl chloride (1,3-ADC) . Unlike linear aliphatic or planar aromatic acid chlorides, 1,3-ADC operates under a regime of bridgehead constraint . The rigid diamondoid cage imposes severe steric penalties on nucleophilic approach trajectories while simultaneously preventing resonance stabilization of the carbonyl group. This guide details how to leverage these steric effects for the synthesis of high-performance polyamides and polyesters, providing validated protocols for handling this "molecular anvil."

Structural Dynamics & Steric Topology

The adamantane cage is the fundamental subunit of the diamond lattice. In 1,3-ADC, the carbonyl chloride groups are located at the bridgehead carbons (

The Bridgehead Paradox

In standard organic synthesis, tertiary carbons are often associated with low reactivity toward nucleophiles (

-

Electronic Activation (The "Push"): Unlike benzoyl chloride, where the benzene ring donates electron density to the carbonyl (resonance stabilization), the adamantane cage is electronically neutral and incapable of resonance. This leaves the carbonyl carbon highly electron-deficient and intrinsically electrophilic.

-

Steric Shielding (The "Pull"): The three methylene bridges (

) surrounding the

Quantitative Steric Parameters

Comparison of steric bulk relative to reaction rates in solvolysis:

| Substrate | Hybridization | Steric Environment | Relative Hydrolysis Rate (Est.) |

| Acetyl Chloride | Unhindered | 1.0 (Baseline) | |

| Benzoyl Chloride | Resonance Stabilized | ~0.1 | |

| Pivaloyl Chloride | ~0.01 | ||

| 1-Adamantanecarbonyl Chloride | Bridgehead Shielding | ~0.05 |

Note: The adamantyl group is less hindering than a t-butyl group because the "tied-back" nature of the cage reduces the effective van der Waals radius interfering with the carbonyl oxygen.

Mechanistic Implications: The "Frustrated" Attack

The reaction of 1,3-ADC proceeds via Nucleophilic Acyl Substitution (Addition-Elimination). The steric hindrance critically affects the formation of the Tetrahedral Intermediate .

Pathway Visualization

The following diagram illustrates the steric conflict during the nucleophilic attack.

Caption: Fig 1. Reaction pathway showing the steric bottleneck at TS1. The adamantane cage (blue) hinders the approach of the nucleophile (red).

The "Umbrella" Effect in Polymers

When 1,3-ADC is used to synthesize polyamides, the adamantane cage acts as a "molecular umbrella." Once the first carbonyl reacts, the bulky polymer chain attached to position 1 increases the steric bulk for the reaction at position 3. This often leads to:

-

Premature Chain Termination: If the growing chain coils back, it can block the second acid chloride group.

-

Solution Behavior: The polymer becomes rigid, preventing aggregation. This is beneficial for solubility but requires high-boiling polar solvents (NMP, DMAc) to maintain chain mobility during synthesis.

Validated Experimental Protocols

Synthesis of 1,3-Adamantanedicarbonyl Chloride

Target: Conversion of 1,3-Adamantanedicarboxylic acid to the acid chloride.

Reagents:

-

1,3-Adamantanedicarboxylic acid (10.0 g, 44.6 mmol)

-

Thionyl Chloride (

) (50 mL, excess) -

DMF (Catalytic, 3-5 drops)

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

or Ar line). -

Addition: Add the dicarboxylic acid and

. Add catalytic DMF. Note: The reaction is heterogeneous initially. -

Reflux: Heat to reflux (

) for 3-4 hours. The solution will become clear as the acid chloride forms (liquid) and dissolves. -

Purification: Distill off excess

under reduced pressure. -

Isolation: Recrystallize the residue from dry hexane or sublime under vacuum.

Interfacial Polymerization (Polyamide Synthesis)

Context: Overcoming steric hindrance by reacting at the interface of two immiscible solvents.

Reagents:

-

Phase A (Organic): 1,3-ADC (5 mmol) in

(20 mL). -

Phase B (Aqueous): Aromatic Diamine (e.g.,

-phenylenediamine) (5 mmol) + NaOH (10 mmol) in Water (20 mL).

Protocol:

-

Dissolution: Ensure 1,3-ADC is fully dissolved. If cloudy, filter (hydrolysis product is insoluble).

-

Interface Formation: Carefully layer Phase B over Phase A in a beaker. Do not mix yet.

-

Polymerization: Rapidly stir the system (high shear) or pull the film formed at the interface (nylon rope trick).

-

Workup: Wash the resulting polymer with water, then acetone. Dry at

under vacuum.

Polymer Architecture & Properties

The incorporation of the adamantane cage via 1,3-ADC imparts specific properties driven by sterics:

| Property | Effect of Adamantane Cage | Mechanism |

| Glass Transition ( | Increases (>250°C) | The bulky cage inhibits chain rotation around the backbone. |

| Solubility | Increases | The cage disrupts |

| Thermal Stability | High | Absence of |

| Refractive Index | Low | Low packing density reduces optical density. |

Troubleshooting & Optimization

Moisture Sensitivity

Due to the lack of resonance stabilization, 1,3-ADC is more moisture-sensitive than benzoyl chloride.

-

Symptom:[5][6][7][8][9] White precipitate in the acid chloride bottle (Adamantanedicarboxylic acid).

-

Fix: Store under Argon. If solid forms, sublime the material before use. Do not use "aged" material for polymerization without purification; the hydrolyzed acid terminates chains.

Decarbonylation (The Palladium Trap)

Be cautious if using transition metal catalysts (e.g., for cross-coupling).

-

Risk:[5] Palladium can insert into the C-Cl bond. Unlike aromatic acid chlorides, bridgehead acyl palladium species can undergo decarbonylation to expel CO, forming the adamantyl-Pd species, which then undergoes

-hydride elimination (impossible here) or reduction. -

Prevention: Avoid temperatures >120°C if Pd is present, or use CO atmosphere to suppress decarbonylation.

Workflow Visualization: Polymerization Logic

Caption: Fig 2. Decision tree for synthesizing adamantane-based polymers, prioritizing monomer purity to counteract steric termination.

References

-

Synthesis & Reactivity: Khosravi, T., & Hadipour, N. (2013).[1] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry. Link[1]

-

Polymerization Applications: Liaw, D. J., et al. (2025). Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. ResearchGate. Link

-

Bridgehead Reactivity: Takaishi, K., et al. (2024).[10] The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PMC. Link

-

Steric Hindrance Principles: Master Organic Chemistry. (2011).[2] The Most Annoying Exceptions in Org 1: Neopentyl & Bridgehead Effects. Link

-

Physical Properties: ChemicalBook. (2025).[11] 1-Adamantanecarbonyl chloride Properties and Safety. Link

Sources

- 1. Free Article [chemicalbook.com]

- 2. dakenchem.com [dakenchem.com]

- 3. 1-金刚烷甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 1-Adamantanecarbonyl chloride | 2094-72-6 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. DSpace [dr.lib.iastate.edu]

- 10. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 1,3-Adamantanedicarbonyl Chloride as a Monomer for High-Performance Polyamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 1,3-adamantanedicarbonyl chloride as a monomer for the synthesis of advanced polyamides. The incorporation of the rigid, bulky adamantane cage into the polymer backbone imparts a unique combination of properties, including exceptional thermal stability, enhanced solubility, and high mechanical strength. This guide will cover the synthesis of the monomer, detailed polymerization protocols, characterization of the resulting polyamides, and a discussion of their potential applications in fields ranging from specialty engineering plastics to advanced materials in drug delivery systems.

Introduction: The Adamantane Advantage in Polyamide Chemistry

Aromatic polyamides are a class of high-performance polymers renowned for their excellent thermal and mechanical properties.[1] However, their applications can be limited by poor solubility, which complicates processing.[2] A key strategy to overcome this limitation is the introduction of bulky, non-planar moieties into the polymer backbone. The three-dimensional diamondoid structure of adamantane makes it an ideal candidate for this purpose.

Incorporating the adamantane unit via 1,3-adamantanedicarbonyl chloride into the polyamide chain disrupts the coplanarity of the polymer backbone and hinders close chain packing. This structural modification leads to several desirable outcomes:

-

Enhanced Solubility: The bulky adamantane groups increase the free volume between polymer chains, allowing solvent molecules to penetrate more easily and leading to improved solubility in common organic solvents.[2][3] This facilitates processing techniques such as solution casting to form films.

-

High Thermal Stability: The inherent rigidity and thermal stability of the adamantane cage contribute to polymers with high glass transition temperatures (Tg) and excellent thermal degradation resistance.[4][5] Polyamides containing adamantane can maintain their structural integrity at elevated temperatures.[6][7]

-

Improved Mechanical Properties: The rigid adamantane structure can enhance the tensile strength and modulus of the resulting polyamides.[6][8]

-

Tailorable Properties: The properties of the final polyamide can be further tuned by the selection of the diamine comonomer, allowing for the creation of materials with a wide range of characteristics.

Monomer Synthesis and Properties

1,3-Adamantanedicarbonyl chloride (C₁₂H₁₄Cl₂O₂) is a key intermediate for introducing the adamantane cage into the polymer backbone.[9]

Chemical Structure:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₄Cl₂O₂ |

| Molecular Weight | 261.14 g/mol |

| CAS Number | 29713-15-3[10] |

| Appearance | White to off-white crystalline solid |

| Reactivity | Highly reactive towards nucleophiles such as amines and alcohols. Moisture sensitive. |

Synthesis of 1,3-Adamantanedicarbonyl Chloride:

1,3-Adamantanedicarbonyl chloride is typically synthesized from 1,3-adamantanedicarboxylic acid. A common method involves the reaction of the dicarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Illustrative Synthesis Workflow:

Caption: Workflow for the synthesis of 1,3-adamantanedicarbonyl chloride.

Polyamide Synthesis: Protocols and Methodologies

Polyamides from 1,3-adamantanedicarbonyl chloride can be synthesized via several methods, with interfacial polymerization and low-temperature solution polycondensation being the most common. The choice of method depends on the desired polymer properties and the nature of the diamine comonomer.

Interfacial Polymerization Protocol

Interfacial polymerization is a rapid and effective method that occurs at the interface of two immiscible liquids.[11][12] This technique is particularly useful for producing high molecular weight polymers.[13]

Materials:

-

1,3-Adamantanedicarbonyl chloride

-

A suitable diamine (e.g., 1,6-hexanediamine, m-phenylenediamine)

-

An organic solvent (e.g., dichloromethane, chloroform)[11]

-

An aqueous solution of an acid scavenger (e.g., sodium hydroxide, sodium carbonate)

-

Deionized water

Step-by-Step Protocol:

-

Prepare the Organic Phase: Dissolve a specific molar amount of 1,3-adamantanedicarbonyl chloride in the chosen organic solvent.

-

Prepare the Aqueous Phase: Dissolve an equimolar amount of the diamine and the acid scavenger in deionized water.

-

Initiate Polymerization: Carefully pour the aqueous phase onto the organic phase in a beaker. A polymer film will form instantaneously at the interface.[12]

-

Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and continuously pull it out as a "rope." The polymerization will continue as fresh interface is exposed.

-

Washing and Purification: Thoroughly wash the collected polyamide with deionized water and then with a solvent like ethanol or acetone to remove unreacted monomers and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Workflow for Interfacial Polymerization:

Caption: Step-by-step workflow for interfacial polymerization.

Low-Temperature Solution Polycondensation Protocol

This method is carried out in a single-phase solution at low temperatures and is suitable for aromatic diamines that may have lower reactivity.

Materials:

-

1,3-Adamantanedicarbonyl chloride

-

A suitable diamine (e.g., 4,4'-oxydianiline)

-

Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

-

An acid scavenger (e.g., pyridine, triethylamine)

-

Anhydrous nitrogen or argon

Step-by-Step Protocol:

-

Dissolve the Diamine: In a flame-dried reaction flask under an inert atmosphere, dissolve a specific molar amount of the diamine and the acid scavenger in the anhydrous polar aprotic solvent.

-

Cool the Reaction Mixture: Cool the solution to 0-5 °C using an ice bath.

-

Add the Diacyl Chloride: Slowly add an equimolar amount of 1,3-adamantanedicarbonyl chloride to the stirred solution. The diacyl chloride can be added as a solid in portions or as a solution in the same solvent.

-

Reaction: Maintain the reaction at low temperature for a few hours, then allow it to warm to room temperature and continue stirring overnight.

-

Precipitation and Washing: Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol or water. Filter the resulting fibrous or powdered polymer.

-

Purification: Wash the polymer thoroughly with hot water and methanol to remove any residual solvent and by-products.

-

Drying: Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to a constant weight.

Characterization of Adamantane-Containing Polyamides

The synthesized polyamides should be thoroughly characterized to determine their structure, molecular weight, and physical properties.

| Characterization Technique | Information Obtained | Expected Results for Adamantane Polyamides |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of amide bond formation and presence of adamantane structure. | Characteristic C=O stretching of amide (around 1650 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and C-H stretching of the adamantane cage (around 2900 and 2850 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the polymer repeating unit. | Resonances corresponding to the protons and carbons of the adamantane cage and the diamine residue, confirming the polymer structure. |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | High molecular weights are indicative of successful polymerization. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. | High decomposition temperatures, often above 400 °C, indicating excellent thermal stability.[5] |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | High Tg values, reflecting the rigidity of the polymer backbone.[4] |

| Solubility Tests | Assessment of processability in various organic solvents. | Good solubility in polar aprotic solvents like NMP, DMAc, and potentially in others like tetrahydrofuran (THF) or chloroform.[2] |

| Mechanical Testing (e.g., Tensile Testing) | Evaluation of mechanical properties such as tensile strength, modulus, and elongation at break. | Typically high tensile strength and modulus due to the rigid polymer backbone.[8] |

Potential Applications

The unique properties of polyamides derived from 1,3-adamantanedicarbonyl chloride make them promising candidates for a variety of advanced applications:

-

High-Temperature Resistant Materials: Their excellent thermal stability makes them suitable for applications in the aerospace, automotive, and electronics industries where resistance to high temperatures is crucial.[1]

-

Processable High-Performance Films and Coatings: The enhanced solubility allows for their fabrication into films and coatings with excellent thermal and mechanical properties for protective and insulating applications.

-

Gas Separation Membranes: The increased free volume created by the bulky adamantane groups can be exploited in the design of membranes for gas separation.[14]

-

Drug Delivery Systems: The biocompatibility and tunable properties of some adamantane derivatives suggest their potential use in controlled drug release systems.[15] The adamantane moiety can also serve as a hydrophobic core in amphiphilic polymers for micellar drug delivery.

Conclusion

1,3-Adamantanedicarbonyl chloride is a valuable monomer for the synthesis of high-performance polyamides with an exceptional combination of thermal stability, mechanical strength, and processability. The protocols and characterization techniques outlined in this application note provide a framework for researchers and scientists to explore the potential of these unique polymers in a wide range of scientific and industrial applications. The ability to tailor the properties of these materials through the judicious selection of diamine comonomers opens up exciting possibilities for the development of novel advanced materials.

References

-

Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Scheme 1. Synthesis of polyamides. ResearchGate. Available at: [Link]

-

Polyamide Formation (A-Level Chemistry). Study Mind. Available at: [Link]

-

Synthesis and characterization of cubane polyamides. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

-

Synthesis and characterization of adamantane-containing poly(enaminonitriles). ResearchGate. Available at: [Link]

-

Understanding Polyamide: A Versatile Engineering Polymer. Poly Fluoro Ltd. Available at: [Link]

-

Synthesis of Poly(1,3-adamantane)s by Cationic Ring-Opening Polymerization of 1,3-Dehydroadamantanes. ResearchGate. Available at: [Link]

-

Interfacial Polymerization. ResearchGate. Available at: [Link]

-

Polyamides. Chemguide. Available at: [Link]

-

New aromatic polyamides and polyimides having an adamantane bulky group. ResearchGate. Available at: [Link]

-

New aromatic polyamides and polyimides having an adamantane bulky group. Digital.CSIC. Available at: [Link]

-

Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Available at: [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

-

1,3-Adamantanedicarbonyl chloride. PubChem. Available at: [Link]

-

Synthesis and Characterization of New Adamantane-Based Polyimides. ACS Publications. Available at: [Link]

-

Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). AIDIC. Available at: [Link]

-

Interfacial Polymerization. MIT OpenCourseWare. Available at: [Link]

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available at: [Link]

-

Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. PMC. Available at: [Link]

-

How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. ResearchGate. Available at: [Link]

-

Thermophysical Properties of Polyamide 6 and High-Density Polyethylene Blends (Part 1. Without Compatibilization). SCIEPublish. Available at: [Link]

-

Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. MDPI. Available at: [Link]

-

Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. MDPI. Available at: [Link]

-

1,3-ADAMANTANEDICARBONYL CHLORIDE. Matrix Fine Chemicals. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. www2.ictp.csic.es [www2.ictp.csic.es]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. studymind.co.uk [studymind.co.uk]

- 7. Understanding Polyamide: A Versatile Engineering Polymer | Poly Fluoro Ltd [polyfluoroltd.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Adamantanedicarbonyl chloride | C12H14Cl2O2 | CID 5231971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-ADAMANTANEDICARBONYL CHLORIDE | CAS 29713-15-3 [matrix-fine-chemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Note: Synthesis of Aromatic-Aliphatic Polyamides with 1,3-Adamantanedicarbonyl Chloride

Executive Summary & Scientific Context

The incorporation of the bulky, rigid adamantane cage (tricyclo[3.3.1.1^3,7]decane) into polyamide backbones represents a strategic solution to the "processability vs. performance" trade-off inherent in aromatic polyamides (aramids). While fully aromatic polyamides (e.g., poly(p-phenylene terephthalamide)) exhibit exceptional thermal and mechanical stability, their strong interchain hydrogen bonding and chain stiffness render them insoluble in most organic solvents, complicating processing.[1]

The "Kink" Effect: Using 1,3-Adamantanedicarbonyl chloride (ADC) as a monomer introduces a geometrically bulky, aliphatic "cage" into the backbone. This acts as a "kink" that:

-

Disrupts Chain Packing: Increases Fractional Free Volume (FFV), significantly improving solubility in polar aprotic solvents (NMP, DMAc).

-

Maintains Rigidity: Unlike flexible aliphatic chains (e.g., adipoyl chloride in Nylon 6,6), the adamantane cage is rigid, preserving high glass transition temperatures (

). -

Enhances Functionality: The increased free volume makes these materials excellent candidates for gas separation membranes and low-dielectric constant materials.

This guide details the Low-Temperature Solution Polycondensation method, the gold standard for synthesizing high-molecular-weight adamantane-based polyamides.

Critical Materials & Handling

Reagent Purity & Storage[2]

-

1,3-Adamantanedicarbonyl chloride (ADC):

-

State: White crystalline solid.

-

Critical Hazard: Hydrolyzes rapidly in moist air to release HCl gas and revert to the dicarboxylic acid, which is unreactive under these conditions.

-

Storage: Store under nitrogen/argon in a desiccator. If the solid appears sticky or smells strongly of HCl, it must be recrystallized (typically from dry hexane/toluene) or sublimed before use.

-

-

Aromatic Diamines: (e.g., 4,4'-Oxydianiline (ODA), p-Phenylenediamine (PPD)). Must be recrystallized to remove oxidation products (purple/brown discoloration) that terminate chain growth.

-

Solvent System: N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).[2]

-

Requirement:Anhydrous (<50 ppm water). Distill over calcium hydride (

) or use molecular sieves (4Å).

-

The Role of Inorganic Salts

For rigid-rod polyamides, the growing polymer chain often precipitates prematurely.

-

Additive: Lithium Chloride (LiCl) or Calcium Chloride (

) (2-5 wt%). -

Mechanism: The salt solvates the amide groups, disrupting interchain hydrogen bonding and keeping the polymer in solution, allowing the molecular weight to build.

Experimental Protocol: Low-Temperature Solution Polycondensation

Objective: Synthesis of Poly(4,4'-oxydiphenylene-1,3-adamantanamide). Scale: 10 mmol (Lab Scale).

Experimental Setup

-

Vessel: 100 mL three-necked round-bottom flask (flame-dried).

-

Atmosphere: Continuous dry Nitrogen (

) purge. -

Agitation: Mechanical stirrer (overhead) is preferred over magnetic stirring, as viscosity will rise significantly.

Step-by-Step Methodology

Step 1: Solvent & Diamine Preparation[3]

-

Charge the flask with 2.002 g (10 mmol) of 4,4'-Oxydianiline (ODA).

-

Add 40 mL of anhydrous NMP containing dissolved LiCl (3 wt%) .

-

Stir at room temperature until the diamine is completely dissolved.

-

Add 1.0 mL of Pyridine (Acid scavenger). Note: Some protocols use propylene oxide added at the end, but pyridine is robust for this scale.

Step 2: Monomer Addition (The Critical Step)

-

Cool the solution to -10°C to 0°C using an ice/acetone bath.

-

Reasoning: The reaction between acid chlorides and amines is highly exothermic. High temps at the start cause side reactions (imidization or crosslinking) and low molecular weight.

-

-

Add 2.611 g (10 mmol) of 1,3-Adamantanedicarbonyl chloride (ADC) in one portion (if solid) or dropwise (if dissolved in minimum NMP).

-

Expert Tip: Solid addition is preferred to maintain high monomer concentration, but ensure the powder is fine to prevent encapsulation.

-

Step 3: Polymerization[4]

-

Stir at 0°C for 1 hour . The solution viscosity should noticeably increase.

-

Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) .

-

Continue stirring for 12–24 hours .

-

Visual Check: The solution should become highly viscous and transparent/translucent. If it turns cloudy/opaque, the polymer has precipitated (low MW or insufficient LiCl).

-

Step 4: Isolation & Purification

-

Pour the viscous polymer solution slowly into a blender containing 500 mL of Methanol (or water/methanol 1:1 mix) under rapid stirring.

-

Result: The polymer precipitates as a fibrous white solid.

-

-

Filter the solid and wash repeatedly with hot water and methanol to remove residual NMP and Pyridine-HCl salts.

-

Soxhlet Extraction: (Optional but recommended) Extract with methanol for 24 hours to remove oligomers.

Step 5: Drying[5]

-

Dry in a vacuum oven at 100°C for 12 hours .

Process Visualization (Workflow)

Caption: Figure 1. Optimized workflow for low-temperature solution polycondensation of adamantane polyamides.

Characterization & Expected Properties[1][2][4][6][7][8]

Solubility Comparison

The introduction of the adamantane cage drastically alters solubility compared to standard aramids.

| Solvent | Poly(p-phenylene terephthalamide) (Kevlar®) | Adamantane-based Polyamide (ADC-ODA) |

| H2SO4 (Conc.) | Soluble | Soluble |

| NMP | Insoluble | Soluble (++) |

| DMAc | Insoluble | Soluble (++) |

| DMSO | Insoluble | Soluble (+) |

| THF | Insoluble | Swells/Soluble (dependent on diamine) |

Thermal Properties[7]

-

Glass Transition (

): Expect values between 260°C – 310°C . The bulky adamantane cage hinders segmental rotation. -

Decomposition (

): Typically >450°C in Nitrogen.[6][7] The aliphatic cage is surprisingly thermally stable, though slightly lower than fully aromatic benzene rings.

Spectroscopy Validation (FTIR)

To confirm the amide linkage and the presence of the adamantane cage:

-

Amide I (C=O stretching): ~1650

-

Amide II (N-H bending): ~1540

-

Adamantane C-H stretching: Distinct aliphatic peaks at 2850–2920

(This distinguishes it from fully aromatic polyamides).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Viscosity / No Fiber Formation | Moisture in solvent or hydrolyzed acid chloride. | Redistill NMP over |

| Gelation during reaction | Crosslinking or insufficient solvent power. | Increase LiCl concentration to 5%. Ensure temperature was kept at 0°C during addition. |

| Insolubility in NMP | Polymer crystallinity too high. | Use a diamine with ether linkages (ODA) or bulky groups to further disrupt packing. |

References

-

Chern, Y. T. (1998). Synthesis and properties of polyamides derived from 1,3-adamantanedicarboxylic acid. Macromolecules, 31(17), 5837-5844.

-

Hsiao, S. H., & Chiou, S. J. (2001). Synthesis and properties of aromatic polyamides based on 4,4'-diaminotriphenylamine. Journal of Polymer Science Part A: Polymer Chemistry, 39(13), 2262-2270. (Context on solubility enhancement via bulky groups).

-

Lozano, A. E., et al. (2015). New aromatic polyamides and polyimides having an adamantane bulky group.[6][8][9] Materials Today Communications, 5, 23-31.[9] [2]

-

Yamakawa, Y., et al. (2008). Synthesis and properties of polyimides and polyamides containing adamantane units.[1][6][8][9] Polymer Journal, 40, 663–669.

Sources

- 1. www2.ictp.csic.es [www2.ictp.csic.es]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Adamantane-Based Polyimides: Synthesis, Thermal Curing, and Characterization

[1]

Abstract & Strategic Rationale

This Application Note details the protocol for synthesizing adamantane-containing polyimides (PIs), a class of polymers engineered for extreme thermal environments (

The Adamantane Advantage: Incorporating the adamantane moiety (a rigid, diamondoid cage structure) into the polymer backbone introduces a unique "bulky rigidity."

-

Thermal Stability: The cycloaliphatic cage is thermally stable up to

, maintaining high glass transition temperatures ( -

Solubility & Processability: The bulky cage disrupts inter-chain

- -

Dielectric Performance: The increase in free volume lowers the dielectric constant (

), making these materials ideal for high-speed microelectronics.

This guide focuses on the Two-Step Polycondensation method, reacting an adamantane-based diamine with an aromatic dianhydride, followed by thermal imidization.[2]

Material Selection & Chemistry

To achieve high-temperature performance, we utilize 1,3-bis(4-aminophenyl)adamantane (ADMDA) as the diamine source.[3] This monomer places the adamantane cage directly in the main chain, maximizing the steric effect.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the diamine on the dianhydride carbonyls to form a soluble Poly(amic acid) (PAA) precursor, which is subsequently dehydrated (cyclized) to form the insoluble, heat-resistant Polyimide.

Figure 1: The two-stage synthesis pathway from monomers to high-performance polyimide.

Experimental Protocols

Protocol A: Synthesis of Poly(amic acid) (PAA) Precursor

Objective: Create a high-molecular-weight viscous precursor solution. Critical Control Point: Moisture is the enemy. Water hydrolyzes the anhydride rings, terminating chain growth and resulting in brittle films.

Reagents:

-

Diamine: 1,3-bis(4-aminophenyl)adamantane (ADMDA) (Recrystallized, dried).

-

Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA).[4][5]

-

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (Anhydrous grade, <50 ppm water).

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and calcium chloride drying tube. Purge with

for 15 mins. -

Diamine Dissolution: Add ADMDA (Example: 10.0 mmol, 3.18 g) to the flask. Add DMAc to achieve a solid content of 15-20 wt%. Stir at room temperature until fully dissolved.

-

Cooling: Place the flask in an ice-water bath (

).-

Why? Controlling the exotherm prevents side reactions and premature imidization.

-

-

Dianhydride Addition: Add the dianhydride (Example: 6FDA, 10.0 mmol, 4.44 g) in three equal portions over 30 minutes.

-

Stoichiometry Note: The molar ratio must be exactly 1:1. Even a 1% imbalance significantly reduces molecular weight.

-

-

Reaction: Remove the ice bath. Stir at room temperature (

) for 12–24 hours under continuous

Protocol B: Thermal Imidization (Curing)

Objective: Convert PAA to Polyimide via cyclodehydration. Method: Cast film followed by programmed heating.

Procedure:

-

Casting: Pour the viscous PAA solution onto a clean, dry glass substrate or silicon wafer. Use a doctor blade to ensure uniform thickness (wet thickness ~300

m). -

Soft Bake: Place in a vacuum oven at

for 1 hour to remove bulk solvent. -

Curing Ramp: Transfer to a high-temperature programmable oven. Execute the following ramp to prevent solvent blistering and ensure complete ring closure:

- for 1 hour (Solvent removal)

- for 1 hour (Onset of imidization)

- for 1 hour

- for 1 hour

- for 1 hour (Final cure)

-

Cooling: Allow to cool slowly to room temperature to minimize internal stress.

-

Release: Soak the substrate in warm water to peel off the flexible polyimide film.

Figure 2: Operational workflow for the preparation of adamantane-based polyimide films.

Characterization & Expected Properties[1][2][3][4][5][6][7][8]

Adamantane-based polyimides exhibit distinct advantages over standard aromatic polyimides. The following data compares a typical Adamantane-PI (ADMDA-6FDA) against a standard PMDA-ODA (Kapton-type) PI.

| Property | Metric | Adamantane-PI (ADMDA-6FDA) | Standard PI (PMDA-ODA) | Significance |

| Glass Transition | 290 – 330 | ~380 | High thermal stability maintained despite bulky groups. | |

| Decomposition | > 500 | ~520 | Excellent resistance to thermal degradation.[1][4][5][6] | |

| Solubility | Organic Solvents | Soluble (NMP, CHCl | Insoluble | Adamantane enables solution processing (spin coating). |

| Dielectric Constant | 2.6 – 2.8 | 3.4 – 3.5 | Lower | |

| Transparency | > 80% | < 10% (Yellow) | Adamantane disrupts Charge Transfer Complex (CTC) formation. |

Data synthesized from Chern et al. and recent comparative studies [1, 2].

Validation Tests

-

FTIR Spectroscopy: Confirm imidization by the disappearance of Amide C=O (